molecular formula C13H16N2O B5053465 N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide

N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B5053465
M. Wt: 216.28 g/mol
InChI Key: HFOFBRTWHXZMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide, also known as PHCCC, is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4). It is a small molecule that has shown promising results in preclinical studies for the treatment of Parkinson's disease, anxiety, and depression.

Mechanism of Action

N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is mainly expressed in the basal ganglia. Activation of mGluR4 by N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide leads to the inhibition of glutamate release from presynaptic terminals, which results in the modulation of neurotransmission in the basal ganglia. This modulation leads to the improvement of motor function in animal models of Parkinson's disease.
Biochemical and Physiological Effects:
N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and prefrontal cortex, which is a neurotrophic factor that is involved in the survival and differentiation of neurons. N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has also been shown to increase the expression of glial cell line-derived neurotrophic factor (GDNF) in the striatum, which is a neurotrophic factor that is involved in the survival and differentiation of dopaminergic neurons.

Advantages and Limitations for Lab Experiments

N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for mGluR4, which allows for specific targeting of this receptor. Another advantage is that it has been shown to have good bioavailability and pharmacokinetic properties in animal models. One limitation is that it has a relatively short half-life in vivo, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide. One direction is to investigate its potential therapeutic effects in other neurological disorders, such as Huntington's disease and Alzheimer's disease. Another direction is to optimize its pharmacokinetic properties and develop more potent analogs. Additionally, the development of PET imaging agents for mGluR4 could facilitate the translation of N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide into clinical trials.

Scientific Research Applications

N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to improve motor function in animal models of Parkinson's disease by modulating the activity of the basal ganglia. N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression, respectively. Additionally, N-3-pyridinylbicyclo[2.2.1]heptane-2-carboxamide has been shown to have neuroprotective effects in animal models of ischemia and traumatic brain injury.

properties

IUPAC Name

N-pyridin-3-ylbicyclo[2.2.1]heptane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13(15-11-2-1-5-14-8-11)12-7-9-3-4-10(12)6-9/h1-2,5,8-10,12H,3-4,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOFBRTWHXZMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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